molecular formula C20H22ClN5O2 B2985012 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one CAS No. 1251579-05-1

1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one

Cat. No.: B2985012
CAS No.: 1251579-05-1
M. Wt: 399.88
InChI Key: VBLFUDBQQHJBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chlorophenyl group, a piperazine ring, and an imidazolidin-2-one moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chlorophenyl group, followed by the introduction of the piperazine ring and the imidazolidin-2-one moiety. Common synthetic routes include:

  • Chlorination: The starting material, phenol, undergoes chlorination to form 4-chlorophenol.

  • Piperazine Formation: Piperazine is synthesized through the reaction of ethylenediamine with formaldehyde.

  • Imidazolidin-2-one Synthesis: The imidazolidin-2-one ring is formed through cyclization reactions involving urea or its derivatives.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and other reduced functional groups.

  • Substitution Products: Derivatives with different substituents on the aromatic ring or piperazine ring.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological assays to study enzyme inhibition, receptor binding, and other biological processes.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, influencing their activity.

  • Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)ethanone: A simpler aromatic ketone with a chlorophenyl group.

  • Piperazine derivatives: Compounds containing the piperazine ring, used in various pharmaceuticals.

  • Imidazolidin-2-one derivatives: Compounds with the imidazolidin-2-one ring, used in drug development.

This comprehensive overview highlights the significance of 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one in scientific research and industry. Its versatile structure and reactivity make it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c21-16-4-6-17(7-5-16)26-14-13-25(20(26)28)15-19(27)24-11-9-23(10-12-24)18-3-1-2-8-22-18/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLFUDBQQHJBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.